2-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN2O3/c16-10-7-5-9(6-8-10)13-17-18-14(21-13)11-3-1-2-4-12(11)15(19)20/h1-8H,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPXOLYQCLQRHKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=C(C=C3)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, characterization, and biological activity, particularly focusing on its anticancer and anti-inflammatory properties.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 4-fluorobenzoic acid with hydrazine derivatives and subsequent cyclization to form the oxadiazole ring. Characterization techniques such as NMR and mass spectrometry are commonly employed to confirm the structure of the synthesized compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. For instance:
- Cell Lines Tested : The compound has been evaluated against various cancer cell lines such as HT-1080 (fibrosarcoma), MCF-7 (breast cancer), and A549 (lung cancer).
- Mechanism of Action : It induces apoptosis through caspase activation and cell cycle arrest at the G2/M phase. Specifically, a study reported an IC50 value of 19.56 µM against HT-1080 cells, indicating significant cytotoxicity .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HT-1080 | 19.56 | Caspase activation |
| MCF-7 | Not specified | Apoptosis induction |
| A549 | Not specified | Cell cycle arrest at G2/M |
Anti-inflammatory Activity
In addition to its anticancer properties, this compound exhibits notable anti-inflammatory effects:
- Experimental Model : The carrageenan-induced paw edema model in rats is often used to assess anti-inflammatory activity.
- Results : Compounds similar to this oxadiazole have shown significant edema inhibition compared to standard drugs like indomethacin .
Structure–Activity Relationship (SAR)
The biological activity of oxadiazole derivatives can be influenced by various substituents on the aromatic rings. The presence of electron-withdrawing groups (like fluorine) enhances their potency. Studies indicate that modifications at specific positions on the oxadiazole ring can lead to improved biological activity .
Case Studies
- Cytotoxicity Study : A series of oxadiazole derivatives were synthesized and tested for cytotoxicity against several cancer cell lines. Among them, compounds with a fluorophenyl group showed enhanced activity due to their ability to induce apoptosis effectively.
- Anti-inflammatory Study : In a comparative study using various oxadiazole derivatives, those containing halogen substituents demonstrated superior anti-inflammatory effects in vivo.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key Observations :
- Halogen Effects : The target compound’s 4-fluorophenyl group provides moderate electronegativity, whereas dichlorophenyl analogs (e.g., CAS 56894-50-9) exhibit higher lipophilicity but poorer solubility .
- Ring System Variations : OX8 substitutes benzoic acid with naphthol, increasing aromatic surface area and altering binding modes (binding energy: -4.192 kcal/mol vs. target compound’s unmeasured affinity) .
Pharmacokinetic and Toxicity Considerations
- Solubility and Absorption : The target compound’s benzoic acid group may limit blood-brain barrier penetration compared to naphthol (OX8) or alkyl-chain derivatives () .
- Metabolic Stability: Fluorine atoms generally reduce oxidative metabolism, suggesting longer half-lives than non-fluorinated analogs .
Q & A
Q. What are the recommended synthetic routes for 2-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid, and how can reaction completion be monitored?
The compound can be synthesized via cyclization of benzoic acid derivatives with hydrazine hydrate under acidic conditions. A typical procedure involves refluxing a substituted benzoic acid hydrazide with 4-fluorobenzoyl chloride in the presence of H₂SO₄ as a catalyst. Reaction progress is monitored using thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) as the mobile phase. Post-reaction, precipitates are isolated via filtration, washed with cold water, and recrystallized from methanol for purification .
Q. What spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm substituent positions and aromatic proton environments. For example, the fluorophenyl group shows characteristic splitting patterns in ¹H NMR due to coupling with fluorine.
- FT-IR : Peaks near 1700 cm⁻¹ (C=O stretch of benzoic acid) and 1600–1500 cm⁻¹ (oxadiazole ring vibrations).
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., expected [M+H]⁺ for C₁₅H₁₀FN₂O₃: 293.0678) .
Q. What safety precautions are essential when handling this compound?
While direct safety data for this compound are limited, structurally similar oxadiazoles (e.g., 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid) are classified as hazardous (H302, H315, H319). Recommended precautions:
- Use PPE (gloves, goggles) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation.
- In case of exposure, rinse affected areas with water and consult a poison control center .
Advanced Research Questions
Q. How does the 4-fluorophenyl substituent influence the compound’s electronic properties and reactivity?
The electron-withdrawing fluorine atom alters the oxadiazole ring’s electron density, enhancing electrophilic reactivity. Computational studies on analogous compounds (e.g., 2-(4-biphenylyl)-5-phenyl-1,3,4-oxadiazole) reveal HOMO-LUMO gaps (~6.2 eV and 2.4 eV, respectively), suggesting potential for charge-transfer applications. Substituent effects can be further analyzed via DFT calculations or cyclic voltammetry .
Q. What strategies can resolve contradictions in reported biological activity data for this compound?
Discrepancies in bioactivity (e.g., antibacterial vs. inactive results) may arise from assay conditions or purity. To address this:
- Perform dose-response studies (0.1–100 µM) with standardized bacterial strains (e.g., E. coli ATCC 25922).
- Validate purity via HPLC (>98%) and control for solvent effects (e.g., DMSO ≤1%).
- Compare results with structurally similar compounds (e.g., 5-substituted oxadiazoles) to establish structure-activity relationships (SAR) .
Q. How can single-crystal X-ray diffraction (SC-XRD) elucidate structural features critical to function?
SC-XRD provides precise bond lengths and angles. For example, in 5-(4-fluorophenyl)-2-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]-1,3-oxazole, the dihedral angle between oxadiazole and fluorophenyl rings was 12.5°, indicating partial conjugation. Such data clarify steric/electronic interactions affecting binding to biological targets (e.g., enzyme active sites) .
Q. What methodologies optimize solubility for in vitro assays without compromising stability?
- Solvent selection : Use DMSO for stock solutions, diluted in assay buffers (e.g., PBS).
- pH adjustment : The benzoic acid moiety is deprotonated at physiological pH, enhancing aqueous solubility.
- Co-solvents : Test biocompatible agents like PEG-400 or cyclodextrins .
Data Contradiction Analysis
Q. How should researchers address inconsistent results in cytotoxicity studies?
Contradictions may stem from cell line variability or assay interference. Recommendations:
- Replicate studies across multiple cell lines (e.g., HeLa, MCF-7).
- Use orthogonal assays (MTT, apoptosis markers) to confirm mechanisms.
- Rule out fluorescence/absorbance interference from the compound using control wells .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
